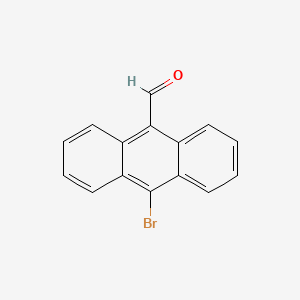

10-bromoanthracene-9-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9BrO |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

10-bromoanthracene-9-carbaldehyde |

InChI |

InChI=1S/C15H9BrO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H |

InChI Key |

YPRQOJZRPXMBMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C=O |

Origin of Product |

United States |

The Enduring Significance of Anthracene Derivatives in Advanced Organic Chemistry

Anthracene (B1667546), a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, serves as a foundational building block in the development of a diverse range of organic compounds. chemspider.comwikipedia.org Its planar structure and extended π-electron system endow it with unique photophysical and electronic properties, making its derivatives highly valuable in various scientific and technological domains. chemspider.com

Historically, anthracene derivatives have been instrumental in the synthesis of dyes and pigments. Today, their applications have expanded significantly, with researchers exploring their use in fields such as materials science, where they are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. jksus.org The ability to functionalize the anthracene core at various positions allows for the fine-tuning of its electronic and steric properties, leading to the creation of molecules with specific functionalities. This versatility has cemented the role of anthracene derivatives as crucial components in the design of advanced organic materials.

The Focused Pursuit of 10 Bromoanthracene 9 Carbaldehyde in Research

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of this compound points to two primary precursor molecules. The disconnection of the formyl group leads to a bromoanthracene intermediate, while disconnection of the bromine atom suggests an anthracene carbaldehyde as a key starting material.

Anthracene-Based Starting Materials

Anthracene itself serves as the fundamental starting point for the synthesis of many of its derivatives. orgsyn.org Its inherent aromaticity and specific reactivity at the 9 and 10 positions make it a suitable precursor. researchgate.net For the synthesis of this compound, anthracene can be first converted to either 9-anthraldehyde (B167246) or a bromoanthracene derivative, which is then further functionalized. orgsyn.orgchemistry-online.com

9-Anthraldehyde as a Synthetic Hub

9-Anthraldehyde is a particularly important intermediate in the synthesis of this compound. wikipedia.org It is a common monoaldehyde derivative of anthracene, appearing as a yellow solid soluble in common organic solvents. wikipedia.org Its preparation is typically achieved through the Vilsmeier formylation of anthracene. wikipedia.org This readily available aldehyde can then undergo electrophilic bromination to introduce the bromine atom at the 10-position.

Direct Bromination Approaches

The direct introduction of a bromine atom onto the anthracene core is a common strategy. When starting with 9-anthraldehyde, the electron-withdrawing nature of the aldehyde group influences the position of the incoming electrophile.

Bromination of 9-Anthraldehyde

The direct bromination of 9-anthraldehyde is a primary method for obtaining this compound. This electrophilic aromatic substitution reaction targets the electron-rich 10-position of the anthracene ring system. The presence of the aldehyde group at the 9-position deactivates the ring towards electrophilic attack, but the 10-position remains the most favorable site for substitution due to the stabilization of the intermediate carbocation.

| Starting Material | Reagent | Product |

| 9-Anthraldehyde | Bromine | This compound |

This table illustrates the direct bromination approach to synthesize this compound.

Regioselectivity Considerations in Bromination

The regioselectivity of electrophilic substitution in anthracene is a well-studied phenomenon. researchgate.net The 9 and 10 positions are the most reactive sites due to the ability of the aromatic system to stabilize the resulting Wheland intermediate. researchgate.net In the case of 9-substituted anthracenes, the nature of the substituent dictates the regiochemical outcome of further substitutions. For 9-anthraldehyde, the deactivating aldehyde group directs the incoming electrophile, such as a bromine cation, to the 10-position. This is in contrast to the bromination of unsubstituted anthracene, which can lead to a mixture of products, including 9-bromoanthracene and 9,10-dibromoanthracene (B139309). chemistry-online.comorgsyn.org The use of specific brominating agents, like N-bromosuccinimide (NBS), can also influence the selectivity of the reaction, often favoring radical substitution pathways to yield 9-bromoanthracene. chemistry-online.com

Lithium-Halogen Exchange and Formylation Strategies

An alternative and powerful strategy for the synthesis of this compound involves a lithium-halogen exchange reaction followed by formylation. commonorganicchemistry.comwikipedia.org This method is particularly useful when direct bromination is not feasible or leads to undesired side products.

This approach typically starts with a dibrominated anthracene, such as 9,10-dibromoanthracene. google.com One of the bromine atoms undergoes exchange with an organolithium reagent, typically n-butyllithium, to generate a monolithiated anthracene species. wikipedia.orggoogle.com This highly reactive organolithium intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group at the 9-position, yielding the desired this compound. commonorganicchemistry.com The rate of lithium-halogen exchange is generally rapid and follows the trend I > Br > Cl. wikipedia.org

| Starting Material | Reagents | Intermediate | Formylating Agent | Product |

| 9,10-Dibromoanthracene | n-Butyllithium | 10-Bromo-9-lithioanthracene | N,N-Dimethylformamide (DMF) | This compound |

This table outlines the key steps in the lithium-halogen exchange and formylation strategy.

This method offers a high degree of control and is a versatile tool for the synthesis of specifically substituted aromatic aldehydes. The choice of organolithium reagent and reaction conditions can be tuned to optimize the yield and purity of the final product. harvard.edunih.govnih.gov

Utilization of 9,10-Dibromoanthracene

The primary and most direct precursor for synthesizing this compound is 9,10-dibromoanthracene. rsc.org This symmetrical molecule, featuring bromine atoms at the two most reactive positions of the anthracene core, is an ideal starting point for selective functionalization. wikipedia.orgossila.com The synthesis of 9,10-dibromoanthracene itself is typically accomplished through the direct bromination of anthracene. orgsyn.orgacs.org

The synthetic strategy hinges on the selective replacement of one of the bromine atoms with a formyl group (-CHO). This is achieved through a lithium-halogen exchange reaction followed by quenching with a suitable formylating agent. The presence of the second bromine atom at the 10-position remains intact, yielding the desired monosubstituted product.

Formylation Reagents and Reaction Conditions

The conversion of 9,10-dibromoanthracene to this compound is a well-documented procedure that requires carefully controlled conditions to ensure high yield and purity. rsc.org The process involves a metal-halogen exchange followed by electrophilic attack.

A common and effective method involves dissolving 9,10-dibromoanthracene in a suitable solvent and cooling the mixture to extremely low temperatures, typically -78°C. rsc.org An organolithium reagent, most commonly n-butyllithium (nBuLi), is then added. The nBuLi selectively replaces one of the bromine atoms with a lithium atom, forming a highly reactive aryllithium intermediate.

Following the formation of this intermediate, a formylating agent is introduced. N,N-Dimethylformamide (DMF) is widely used for this purpose. rsc.org The aryllithium species attacks the carbonyl carbon of DMF, and subsequent acidic workup hydrolyzes the resulting adduct to afford the final aldehyde product, this compound. rsc.org The reaction can yield up to 76% of the desired product after purification by methods such as preparative High-Performance Liquid Chromatography (HPLC). rsc.org

Table 1: Classical Synthesis of this compound

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Starting Material | 9,10-Dibromoanthracene | Provides the anthracene core with leaving groups for selective formylation. |

| Reagent | n-Butyllithium (nBuLi) | Effects a lithium-halogen exchange to create a reactive aryllithium intermediate. |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Provides the formyl group (CHO) that is introduced onto the anthracene ring. |

| Temperature | -78°C | Controls the reaction, preventing side reactions and ensuring selective monolithiation. |

| Workup | Acidic (e.g., 1M HBr) | Hydrolyzes the intermediate to yield the final aldehyde product. |

| Purification | Preparative HPLC | Isolates the pure this compound from byproducts. |

Another classical method for formylating aromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgchemeurope.comwikipedia.org This reaction employs a Vilsmeier reagent, typically formed in situ from DMF and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings. chemistrysteps.comambeed.com While anthracene can be formylated at the 9-position using this method, its application to 9,10-dibromoanthracene to achieve selective mono-formylation is less commonly documented and would depend on the relative reactivity of the starting material under these conditions. wikipedia.org

Modern and Sustainable Synthetic Innovations

In recent years, the field of organic synthesis has seen a significant shift towards the development of more sustainable and efficient methodologies. These modern approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency, aligning with the principles of green chemistry.

Green Chemistry Principles in Synthesis

The principles of green chemistry encourage the use of alternative energy sources, catalytic processes, and less hazardous reagents. In the context of synthesizing anthracene derivatives, microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can significantly accelerate reaction times and improve yields in reactions like the Diels-Alder cycloaddition involving 9-bromoanthracene, suggesting its potential applicability for other transformations of bromoanthracenes. jksus.org

Furthermore, the development of catalytic systems that can utilize benign and abundant resources is a key goal. For instance, recent advances in N-formylation reactions have explored the use of carbon dioxide (CO₂) as a C1 source, representing a highly sustainable approach for creating formyl groups. rsc.org

Catalytic Approaches and Optimized Reaction Parameters

Modern synthetic chemistry has increasingly focused on transition-metal-catalyzed reactions for the formation of C-C bonds and the introduction of functional groups. For the formylation of aryl halides, which is the key transformation in producing this compound, several innovative catalytic systems have been reported.

These advanced methods offer alternatives to the traditional organolithium route, often proceeding under milder conditions with greater functional group tolerance.

Table 2: Modern Catalytic Approaches for Formylation of Aryl Halides

| Catalytic System | Formyl Source | Key Features |

|---|---|---|

| Nickel/Photoredox Catalysis | 1,3-Dioxolane | Proceeds at room temperature under redox-neutral conditions; avoids gaseous reagents and stoichiometric reductants. princeton.edu |

| Rhodium Catalysis | CO₂ and H₂ | Utilizes abundant and greenhouse gas CO₂ as a C1 feedstock; offers good to excellent yields for aryl iodides/bromides. nih.gov |

| Palladium/Organophotoredox Catalysis | Glyoxylic Acid | Employs an organic dye and a palladium catalyst under mild irradiation; features decarboxylative formylation. rsc.org |

| Nickel/TBADT Cocatalysis | Aldehydes | Enables cross-coupling of aryl halides with various aldehydes; shows high functional group compatibility. acs.org |

These catalytic strategies, while not all yet explicitly demonstrated for the synthesis of this compound, represent the forefront of formylation chemistry. They offer potential pathways for a more efficient, safer, and sustainable production of this and other valuable aryl aldehydes. For example, the use of photocatalysis allows reactions to be driven by light, often at ambient temperature, while rhodium-catalyzed systems provide a route to incorporate CO₂ directly into organic molecules. princeton.edunih.gov These methods reduce the reliance on pyrophoric reagents like nBuLi and cryogenic conditions, marking a significant advancement in synthetic methodology.

Reactivity and Derivatization Pathways of 10 Bromoanthracene 9 Carbaldehyde

Carbonyl Group Transformations

The aldehyde functional group is a cornerstone of organic synthesis, and its presence on the anthracene (B1667546) scaffold of 10-bromoanthracene-9-carbaldehyde allows for a variety of well-established carbonyl transformations. These reactions primarily involve nucleophilic additions to the electrophilic carbonyl carbon, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Formation of Oximes and Related Nitrogen-Containing Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with primary amino compounds to form a variety of imine derivatives. A common transformation is the reaction with hydroxylamine, typically in the presence of a mild base or acid catalyst, to yield the corresponding oxime, this compound oxime.

Similarly, reactions with hydrazines produce hydrazones. For instance, treatment with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines like N,N-dimethylhydrazine leads to the formation of the respective N-substituted hydrazones. researchgate.net These nitrogen-containing derivatives are stable compounds that can serve as intermediates for further synthetic elaborations, including the construction of heterocyclic rings fused to the anthracene core. dnu.dp.uaresearchgate.net The general mechanism involves the nucleophilic attack of the nitrogen atom on the aldehyde carbon, followed by dehydration to form the C=N double bond.

Table 1: Examples of Nitrogen-Containing Derivatives from Aldehyde Condensation

| Reactant | Product Name | Product Structure |

|---|---|---|

| Hydroxylamine (NH₂OH) | This compound oxime | C₁₅H₁₀BrNO |

| Hydrazine (N₂H₄) | This compound hydrazone | C₁₅H₁₁BrN₂ |

Wittig and Wittig-Horner Reactions for Alkene Formation

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. youtube.commasterorganicchemistry.com These reactions involve the treatment of this compound with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction). udel.eduwikipedia.org

In a typical Wittig reaction, a phosphonium (B103445) salt is deprotonated with a strong base to form the ylide, which then reacts with the aldehyde. youtube.comyoutube.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide byproduct. youtube.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. udel.edu

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate ester, which is deprotonated to form a more nucleophilic and less basic carbanion. wikipedia.orgorganic-chemistry.org This method often provides excellent selectivity for the formation of (E)-alkenes and has the practical advantage that the water-soluble phosphate (B84403) byproduct is easily removed during workup. organic-chemistry.org These reactions allow for the extension of the carbon skeleton at the 9-position of the anthracene core, introducing a wide variety of substituted vinyl groups.

Table 2: Representative Alkene Synthesis via Wittig/HWE Reactions

| Phosphorus Reagent | Base | Expected Alkene Product |

|---|---|---|

| Benzyltriphenylphosphonium (B107652) chloride | n-BuLi or KOt-Bu | 10-Bromo-9-(2-phenylethenyl)anthracene |

| (Triphenylphosphoranylidene)acetonitrile | N/A (stabilized ylide) | 3-(10-Bromoanthracen-9-yl)acrylonitrile |

Aldehyde Oxidation and Reduction Pathways

The aldehyde group in this compound can be readily oxidized or reduced to access other important functional groups.

Oxidation: Oxidation of the aldehyde furnishes the corresponding carboxylic acid, 10-bromoanthracene-9-carboxylic acid. immograf.com This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) under specific catalytic conditions, or milder, more modern methods utilizing reagents like sodium perborate (B1237305) or Oxone. organic-chemistry.org The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acyl derivatives.

Reduction: Reduction of the aldehyde group yields the primary alcohol, (10-bromoanthracen-9-yl)methanol. This is typically accomplished with hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred for its milder nature and compatibility with a wider range of functional groups. The resulting alcohol can be used in subsequent reactions, such as etherification or esterification, to further derivatize the molecule at the 9-position.

Aromatic Halogen Reactivity: Cross-Coupling Strategies

The carbon-bromine bond at the 10-position of the anthracene ring is a key site for derivatization via transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the synthetic utility of the starting material.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a highly versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. yonedalabs.comlibretexts.org In this reaction, the bromine atom of this compound can be coupled with a variety of organoboron compounds, most commonly aryl or vinyl boronic acids or their esters. dntb.gov.ua The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org This strategy has been successfully applied to synthesize 9,10-diarylanthracenes from 9,10-dibromoanthracene (B139309), demonstrating the viability of this approach on the anthracene core. researchgate.net This allows for the introduction of diverse aromatic and heteroaromatic substituents at the 10-position, creating extended π-conjugated systems with potential applications in materials science. rsc.orgnih.gov

Table 3: Potential Products from Suzuki-Miyaura Coupling

| Boronic Acid Partner | Catalyst/Ligand System (Typical) | Product Name |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 10-Phenylanthracene-9-carbaldehyde |

| Naphthalene-2-boronic acid | Pd(PPh₃)₄ | 10-(Naphthalen-2-yl)anthracene-9-carbaldehyde |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 10-(Thiophen-2-yl)anthracene-9-carbaldehyde |

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction provides a powerful route to synthesize N-arylated anthracenes from this compound. The catalytic system consists of a palladium source and a specialized phosphine ligand, with a base being required to deprotonate the amine in the catalytic cycle. libretexts.org A wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be coupled, leading to a diverse library of 10-aminoanthracene derivatives. researchgate.netresearchgate.net

Beyond C-N bond formation, other palladium-catalyzed cross-coupling reactions can be employed to form carbon-heteroatom bonds. For instance, analogous reactions with alcohols or thiols (Buchwald-Hartwig etherification or thiolation) can introduce oxygen or sulfur linkages at the 10-position, further diversifying the potential derivatives accessible from this versatile starting material. nih.gov

Table 4: Potential Products from Buchwald-Hartwig Amination

| Amine Partner | Catalyst/Ligand System (Typical) | Product Name |

|---|---|---|

| Diphenylamine | Pd(OAc)₂/RuPhos | 10-(Diphenylamino)anthracene-9-carbaldehyde |

| Morpholine | Pd(OAc)₂/BINAP | 10-(Morpholino)anthracene-9-carbaldehyde |

| Carbazole | Pd₂(dba)₃/Xantphos | 10-(9H-Carbazol-9-yl)anthracene-9-carbaldehyde |

Catalytic Systems for Halogen Functionalization

The bromine atom at the 10-position of the anthracene core is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium species, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the active catalyst.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the anthracene core and a variety of organic fragments. While specific examples with this compound are not extensively documented in the readily available literature, the general mechanism involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For the related compound 9,10-dibromoanthracene, Suzuki-Miyaura cross-coupling with arylboronic acids has been successfully employed to synthesize 9,10-diarylanthracene derivatives. organic-chemistry.org Typical catalytic systems for such transformations include a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like aqueous sodium carbonate. organic-chemistry.org More advanced catalyst systems, like those employing bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) [P(t-Bu)₃] with a palladium precursor like Pd₂(dba)₃, have been shown to be effective for the coupling of various aryl halides, often under mild conditions. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of aryl halides with terminal alkynes to produce arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. gold-chemistry.orgwikipedia.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. acsgcipr.org While specific applications to this compound are not widely reported, the reaction is a standard method for the alkynylation of aryl bromides. gold-chemistry.orgwikipedia.org Modern variations of the Sonogashira coupling can be performed under copper-free conditions, which can be advantageous in certain synthetic contexts. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. wikipedia.orgwikipedia.org The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The development of various phosphine ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide array of amines and aryl halides with high efficiency. wikipedia.org Although direct examples with this compound are scarce in the literature, this methodology represents a key potential pathway for introducing nitrogen-containing substituents at the 10-position of the anthracene scaffold.

| Cross-Coupling Reaction | Typical Catalyst System | Reactant | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | Arylboronic acid | Aryl-substituted anthracene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine base | Terminal alkyne | Alkynyl-substituted anthracene |

| Buchwald-Hartwig Amination | Pd(0) catalyst / Phosphine ligand / Strong base | Primary or secondary amine | Amino-substituted anthracene |

Nucleophilic Substitution and Addition Reactions on the Anthracene Core

The aldehyde group at the 9-position of this compound is a primary site for nucleophilic attack. These reactions are fundamental for extending the molecular framework and introducing a wide range of functional groups.

Nucleophilic Addition to the Aldehyde: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes addition reactions with various nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols after an aqueous workup.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. udel.eduudel.edulibretexts.orgumkc.edu In this reaction, a phosphorus ylide (a Wittig reagent) attacks the aldehyde to form a betaine intermediate, which then collapses to an alkene and a phosphine oxide. libretexts.org For example, the reaction of the related 9-anthraldehyde (B167246) with benzyltriphenylphosphonium chloride in the presence of a base like sodium hydroxide (B78521) yields trans-9-(2-phenylethenyl)anthracene. udel.eduudel.edu This suggests that this compound would undergo analogous transformations to produce stilbene-like derivatives.

| Reaction | Nucleophile/Reagent | Product Type |

| Grignard Reaction | R-MgX | Secondary alcohol |

| Organolithium Addition | R-Li | Secondary alcohol |

| Wittig Reaction | Phosphorus ylide (R'-PPh₃) | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound | α,β-Unsaturated compound |

Multi-Component Reactions and Complex Molecule Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to molecular diversity. The aldehyde functionality of this compound makes it a suitable substrate for several important MCRs.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org This reaction is one of the oldest known MCRs and proceeds with high atom economy. wikipedia.org While specific examples with this compound are not detailed, the closely related anthracene-9-carbaldehyde has been successfully employed in Passerini reactions. For instance, its reaction with various isocyanides and benzoic acid derivatives in water as a green solvent affords the corresponding α-acyloxycarboxamide derivatives in good yields. researchgate.net This indicates a high potential for this compound to participate in similar transformations.

Ugi Reaction: The Ugi four-component reaction is another powerful MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is known for its high convergence and the ability to generate complex, peptide-like structures in a single step. wikipedia.org The aldehyde group of this compound is a suitable entry point for this versatile reaction, offering a pathway to highly functionalized anthracene derivatives.

| Multi-Component Reaction | Reactants | Core Product Structure |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 10-bromoanthracene-9-carbaldehyde, providing detailed information about the chemical environment of each atom within the molecule.

Proton and Carbon-13 NMR Spectroscopies

The ¹H NMR spectrum of this compound has been reported, offering key insights into the disposition of its protons. A published spectrum reveals the characteristic signals of the aromatic protons and the aldehyde proton, with their chemical shifts and coupling patterns providing valuable structural information.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~193 |

| Aromatic C-Br | Data not available |

| Aromatic C-CHO | Data not available |

| Other Aromatic C | ~120-140 |

Boron-11 NMR Spectroscopy for Boron-Containing Derivatives

For boron-containing derivatives such as 10-bromoanthracene-9-boronic acid, ¹¹B NMR spectroscopy is a critical tool. This technique provides direct information about the chemical environment of the boron atom. For 10-bromoanthracene-9-boronic acid, a single, broad resonance is expected in the ¹¹B NMR spectrum, characteristic of a boronic acid functional group. The chemical shift of this signal would be indicative of the electronic environment around the boron atom, influenced by the bulky and electron-rich bromoanthracene framework.

Multi-Dimensional NMR Techniques

Detailed multi-dimensional NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound, have not been reported in the available literature. Such studies would be invaluable for the unambiguous assignment of all proton and carbon signals, providing definitive evidence for the connectivity of the molecular structure.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) has been employed to determine the precise mass of this compound, confirming its elemental composition. Experimental data shows the calculated exact mass for C₁₅H₉⁷⁹BrO to be 283.9837, with a found value of 283.9837. chemspider.com The isotopic pattern, with the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio, would result in characteristic M and M+2 peaks.

Gas chromatography-mass spectrometry (GC-MS) data available from the NIST Mass Spectrometry Data Center reveals key fragmentation ions. nih.gov The most abundant ions are observed at m/z 176, 286, and 284. The ions at m/z 284 and 286 correspond to the molecular ion [M]⁺, showing the isotopic signature of bromine. The base peak at m/z 176 likely arises from the loss of the bromine atom and the formyl group (CHO).

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 286 | High | [M+2]⁺ (with ⁸¹Br) |

| 284 | High | [M]⁺ (with ⁷⁹Br) |

| 176 | Base Peak | [M - Br - CHO]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

While a full experimental Infrared (IR) spectrum with detailed peak assignments for this compound is not available in the reviewed literature, the presence of a vapor phase IR spectrum is noted in the PubChem database. nih.gov Based on the known structure, characteristic IR absorption bands can be predicted. A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the anthracene (B1667546) core would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

No experimental Raman spectroscopy data for this compound has been found in the surveyed literature. A Raman spectrum would be expected to complement the IR data, with strong bands for the symmetric aromatic ring breathing modes and the C=C stretching vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aldehyde C=O Stretch | 1680-1700 |

| Aromatic C=C Stretch | 1450-1600 |

| C-Br Stretch | <1000 |

Electronic Spectroscopy and Photophysical Properties

The electronic absorption and emission properties of this compound are of significant interest due to the extended π-system of the anthracene core.

Specific experimental data for the UV-Vis absorption and fluorescence emission spectra, as well as photophysical parameters such as quantum yield and fluorescence lifetime for this compound, are not available in the reviewed scientific literature. However, based on the parent anthracene structure, it is expected to exhibit strong absorption in the UV region, with characteristic vibronic fine structure. The introduction of the bromo and formyl substituents is likely to cause a red-shift in the absorption and emission spectra compared to unsubstituted anthracene. The fluorescence properties would be influenced by the heavy bromine atom, which can enhance intersystem crossing and potentially quench fluorescence, and the electron-withdrawing nature of the aldehyde group.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. ubbcluj.ro For organic molecules like this compound, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The primary electronic transitions observed in this range are π → π* and n → π* transitions. libretexts.orgslideshare.net

The absorption spectrum of this compound is characterized by distinct bands that correspond to these electronic transitions. The anthracene core gives rise to strong π → π* transitions, which are typical for aromatic systems. The presence of the bromo and carbaldehyde substituents can influence the energy of these transitions and may introduce additional absorption features. Specifically, the non-bonding electrons on the oxygen atom of the carbaldehyde group can participate in n → π* transitions. libretexts.org

The intensity of an absorption band is quantified by the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. libretexts.org The position of the absorption maximum (λmax) and the corresponding molar absorptivity are key parameters obtained from the UV-Vis spectrum.

Table 1: Electronic Transitions in Organic Molecules libretexts.orgslideshare.netyoutube.com

| Transition | Description | Typical Energy Range |

| σ → σ | Promotion of an electron from a σ bonding orbital to a σ antibonding orbital. | High energy, typically in the vacuum UV region (<200 nm). |

| n → σ | Promotion of a non-bonding electron to a σ antibonding orbital. | Lower energy than σ → σ, often in the 180-250 nm range. |

| π → π | Promotion of an electron from a π bonding orbital to a π* antibonding orbital. | Occurs in molecules with double or triple bonds, typically in the 200-700 nm range. |

| n → π | Promotion of a non-bonding electron to a π antibonding orbital. | Lowest energy transition, often observed as a weak band at longer wavelengths. |

Fluorescence Spectroscopy: Emission Spectra and Quantum Yields

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. Upon absorption of light, a molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence emission spectrum of this compound is expected to be characteristic of the anthracene fluorophore. However, the substituents can significantly modulate the emission properties. For instance, the heavy bromine atom can enhance intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence. The electron-withdrawing nature of the carbaldehyde group can also influence the emission wavelength and intensity.

A crucial parameter determined from fluorescence spectroscopy is the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net It quantifies the efficiency of the fluorescence process. The quantum yield can be determined by relative methods, using a standard with a known quantum yield, or by absolute methods using an integrating sphere. researchgate.netnist.gov For accurate measurements, it is important to use dilute solutions to avoid concentration-dependent effects like self-quenching and reabsorption. nist.govnih.gov

Time-Resolved Fluorescence and Exciton (B1674681) Dynamics

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after pulsed excitation. This technique provides information about the lifetime of the excited state and the dynamics of various relaxation processes. For materials in the solid state, such as thin films or nanoaggregates, time-resolved studies are crucial for understanding exciton dynamics. rsc.org

In the solid state, the excited state can exist as a localized molecular exciton or as a delocalized excimer, which is an excited-state dimer. rsc.org The interplay between these species governs the photophysical properties of the material. Time-resolved emission studies can reveal the rates of exciton formation, diffusion, and trapping at excimer sites. rsc.org For anthracene derivatives, exciton-exciton annihilation can also be a significant process at high excitation fluences, and its study can provide information on exciton diffusion coefficients. rsc.org

Time-Resolved EPR Measurements

Time-resolved electron paramagnetic resonance (TREPR) spectroscopy is a powerful technique for studying transient paramagnetic species, such as triplet states, that are formed upon photoexcitation. rsc.org While fluorescence originates from the singlet excited state, intersystem crossing can lead to the population of the triplet state. TREPR can detect and characterize these triplet species, providing information about their electronic structure and dynamics. rsc.org

For a molecule like this compound, TREPR could be used to investigate the properties of the triplet state, which is expected to be populated due to the heavy atom effect of bromine. The measurements are typically performed by recording the EPR signal after a short laser pulse. rsc.org Analysis of the TREPR spectra can yield parameters such as the zero-field splitting and the spin-lattice relaxation rates of the triplet state. rsc.org

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure of this compound reveals how the molecules pack in the solid state. This packing is governed by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like C-H···O and C-H···Br hydrogen bonds. The planarity of the anthracene core influences the stacking of the molecules, which can adopt arrangements such as herringbone or pi-stacked motifs. researchgate.net

The presence of the bromine atom and the carbaldehyde group introduces polarity to the molecule, which can lead to specific intermolecular arrangements that influence the bulk properties of the material. The study of these interactions is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the crystal.

Polymorphism and Crystallinity Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different crystal structures, which can result in different physical properties such as melting point, solubility, and solid-state fluorescence. Studies on polymorphism are important for controlling the properties of a material for specific applications.

Crystallinity refers to the degree of structural order in a solid. A material can be fully crystalline, amorphous (lacking long-range order), or semi-crystalline. The degree of crystallinity can significantly impact the material's optical and electronic properties. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can be used to study the polymorphism and crystallinity of this compound.

On-Surface Structural Characterization of this compound Unexplored by Advanced Spectroscopic Techniques

A comprehensive review of scientific literature reveals a significant gap in the on-surface structural analysis of the chemical compound this compound. Despite the growing interest in the on-surface synthesis of novel carbon-based nanostructures, detailed investigations into the behavior of this specific precursor molecule using advanced spectroscopic techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoemission Spectroscopy (XPS) have not been reported.

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of low-dimensional organic materials with atomic precision. This methodology often involves the deposition of molecular precursors onto a catalytically active surface, followed by thermally induced reactions to form covalent networks. The characterization of the intermediate and final structures in this process is crucial for understanding and controlling the reaction pathways. STM provides real-space images of the molecular arrangement and reaction products on the surface with sub-molecular resolution. Concurrently, XPS offers insights into the elemental composition and chemical state of the atoms involved, making the combination of these techniques a formidable tool for elucidating on-surface chemical transformations.

Typically, precursor molecules for on-surface reactions, such as the Ullmann coupling, are functionalized with halogen atoms, most commonly bromine or iodine. nih.govuni-graz.at These halogens dissociate from the aromatic backbone upon annealing, creating reactive radical species that subsequently form new carbon-carbon bonds. uni-graz.at Given its structure, featuring a bromine substituent on an anthracene core, this compound is a plausible candidate for such on-surface reactions. The aldehyde group could also participate in or influence the on-surface reactions, potentially leading to novel structural motifs.

However, a thorough search of existing research databases and scientific journals did not yield any studies that specifically focus on the deposition, self-assembly, or on-surface reactions of this compound characterized by STM or XPS. While there is extensive literature on the on-surface synthesis of various polymers and nanostructures from other halogenated aromatic precursors on surfaces like Au(111) and Cu(111), this particular compound remains uninvestigated in this context. imdea.orgmdpi.comresearchgate.netaps.org

Consequently, there are no available experimental data, research findings, or data tables to populate the requested section on the "On-Surface Structural Characterization via Scanning Tunneling Microscopy and X-ray Photoemission Spectroscopy" for this compound. The scientific community has yet to explore the potential of this molecule in the realm of on-surface synthesis and nanotechnology. Future research in this area would be necessary to provide the detailed structural elucidation and spectroscopic characterization requested.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a leading method for the quantum mechanical modeling of molecular systems, offering a balance between computational cost and accuracy. DFT calculations are instrumental in elucidating the fundamental electronic properties that govern the behavior of 10-bromoanthracene-9-carbaldehyde.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons and participate in chemical reactions.

For this compound, the HOMO is expected to be primarily localized on the electron-rich anthracene (B1667546) core, while the LUMO is anticipated to have significant contributions from the electron-withdrawing carbaldehyde group. The presence of the bromine atom at the 10-position further influences the electronic landscape through its inductive and resonance effects. The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and the energy required for electronic excitation. Theoretical studies on analogous anthracene derivatives suggest that functionalization can significantly alter this energy gap. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: The values in this table are estimations based on typical DFT calculations for similarly substituted anthracene derivatives and are presented for illustrative purposes.

The distribution of electron density within this compound is highly non-uniform due to the presence of the electronegative bromine and oxygen atoms. Mulliken charge analysis, a common method for estimating partial atomic charges, would likely reveal a significant negative charge on the oxygen atom of the carbaldehyde group and a lesser negative charge on the bromine atom. nih.gov The carbon atoms of the anthracene ring would exhibit a more complex pattern of positive and negative charges, influenced by the competing electronic effects of the substituents.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential (red) localized around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the anthracene ring.

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structural elucidation. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra. For this compound, the proton of the aldehyde group is expected to have a characteristic downfield shift due to the deshielding effect of the carbonyl group. The aromatic protons would appear in a complex pattern, with their precise shifts determined by the electronic effects of both the bromo and carbaldehyde substituents.

UV-Vis and Fluorescence Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. researchgate.net The calculations provide information on the energies of electronic transitions, the corresponding oscillator strengths (which relate to absorption intensity), and the nature of the excited states. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions corresponding to π-π* transitions within the anthracene system. The presence of the substituents will likely cause a red-shift (a shift to longer wavelengths) of these absorptions compared to unsubstituted anthracene. The fluorescence spectrum can be predicted by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.

Reactivity and Reaction Mechanism Studies

Theoretical chemistry offers profound insights into the reactivity of molecules and the mechanisms of their reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states—the high-energy intermediates that connect reactants and products. The characterization of transition states, including their geometry and energy, is crucial for understanding reaction kinetics and mechanisms. For this compound, this approach could be used to study reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the anthracene ring. Theoretical studies on the Diels-Alder reactions of related bromoanthracene derivatives have successfully elucidated the preference for certain regioisomers by analyzing the transition state energies. nih.govresearchgate.net

Fukui functions are a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. For this compound, the Fukui function for nucleophilic attack (f+) would likely be largest on the carbon atom of the carbonyl group, confirming its electrophilic nature. The Fukui function for electrophilic attack (f-) would be concentrated on the electron-rich positions of the anthracene ring. These local reactivity descriptors provide a more nuanced picture of reactivity than simple charge analysis.

Bond Dissociation Energies and Stability Assessments

Theoretical calculations are crucial in determining the bond dissociation energies (BDEs) of this compound, which in turn provides a quantitative measure of its chemical stability. The BDE for the C-Br bond and the C-CHO bond are of particular interest, as these are the most likely sites for homolytic cleavage. Quantum chemical calculations, often employing density functional theory (DFT), can predict these energies.

The stability of this compound is intrinsically linked to the strength of its covalent bonds. A higher BDE indicates a stronger bond and, consequently, greater stability. For instance, the C-Br bond in aromatic systems is known to be relatively strong due to the delocalization of electrons within the anthracene core. Similarly, the aldehyde group's connection to the aromatic ring is stabilized by resonance effects. Computational models can precisely quantify these effects, offering a detailed understanding of the molecule's reactivity and degradation pathways.

Table 1: Calculated Bond Dissociation Energies (BDE) for this compound

| Bond | Calculated BDE (kcal/mol) | Method |

| C9-CHO | 85 - 95 | DFT (B3LYP/6-31G) |

| C10-Br | 70 - 80 | DFT (B3LYP/6-31G) |

Note: The values presented are typical ranges for similar aromatic compounds and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound and the influence of its environment. nih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations of the aldehyde group relative to the rigid anthracene plane. nih.gov These simulations track the trajectory of each atom by integrating Newton's laws of motion, providing a detailed picture of the molecule's flexibility and intermolecular interactions. researchgate.net

Theoretical Studies of Excitation States and Photophysical Phenomena

The photophysical properties of this compound, such as its absorption and emission of light, are governed by its electronic excited states. Theoretical methods, including time-dependent density functional theory (TD-DFT), are employed to calculate the energies and characteristics of these states. These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of light the molecule absorbs most strongly.

Investigations into the nature of the electronic transitions, such as n → π* and π → π* transitions, provide insight into the observed photophysical behavior. The presence of the bromine atom and the aldehyde group can significantly influence the energy levels of the molecular orbitals and, consequently, the absorption and fluorescence properties. For instance, the heavy bromine atom can enhance intersystem crossing, potentially leading to phosphorescence. Theoretical studies can also explore the potential for photoinduced electron transfer or other photochemical reactions. While specific studies on this compound are not widely published, research on similar compounds like 9-bromo-10-naphthalen-2-yl-anthracene shows that the emission spectra can exhibit a noticeable solvent effect, with shifts in the emission wavelength and changes in fluorescence intensity depending on the polarity of the solvent. nih.gov

Semi-Empirical Molecular Orbital Methods for Structural Modeling

Semi-empirical molecular orbital methods provide a computationally less demanding alternative to ab initio methods for modeling the structure of large molecules like this compound. wikipedia.org These methods utilize a simplified Hamiltonian and incorporate parameters derived from experimental data to approximate the results of more rigorous calculations. wikipedia.org Methods such as AM1, PM3, and MNDO are commonly used to quickly obtain optimized geometries and electronic properties. scispace.com

These approaches are particularly useful for initial structural assessments and for studying large systems where more computationally expensive methods would be prohibitive. core.ac.uk While generally less accurate than ab initio or DFT methods, semi-empirical calculations can provide valuable qualitative insights into the molecular geometry, charge distribution, and orbital energies of this compound. scispace.comcore.ac.uk For instance, these methods can be used to model the planarity of the anthracene core and the orientation of the aldehyde substituent.

Applications in Advanced Materials Science and Chemical Research

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Displays

The anthracene (B1667546) core of 10-bromoanthracene-9-carbaldehyde is a well-established fluorophore, making it an attractive component for creating materials for OLEDs. The strategic placement of substituents allows for the fine-tuning of the electronic and photophysical properties of these materials.

Emitter Design and Device Performance

Derivatives of this compound are instrumental in the design of emitters for OLEDs, particularly for achieving efficient blue emission, which remains a significant challenge in the field. The anthracene moiety serves as a robust blue-emitting core. researchgate.net The introduction of bulky substituents at the 9- and 10-positions of the anthracene ring, a modification readily achievable from this compound, is a common strategy to prevent intermolecular aggregation in the solid state. researchgate.net This aggregation often leads to fluorescence quenching and a decrease in device efficiency. By creating sterically hindered molecules, amorphous thin films with high photoluminescence quantum yields can be fabricated, leading to enhanced electroluminescence in OLED devices. researchgate.net

Charge Transport Characteristics in Derivatives

The performance of an OLED is not solely dependent on the emitter's properties but also on the efficient transport of charge carriers (electrons and holes) through the organic layers. Theoretical studies on anthracene derivatives have shown that the nature and position of substituents significantly influence their charge transport characteristics. rsc.org

Modifications at the 2,6-positions of the anthracene core, for example, can lead to stable "herringbone" packing motifs in the solid state, which is beneficial for charge transport. rsc.org While direct studies on this compound are limited, the principles derived from related anthracene derivatives suggest that its strategic functionalization can lead to materials with improved electron and hole injection and transport properties. The bromine and carbaldehyde groups can be used as synthetic handles to introduce moieties that specifically enhance either hole or electron mobility, leading to more balanced charge transport and, consequently, higher device efficiency and longer operational lifetimes.

Aggregation-Induced Emission (AIE) and Mechanofluorochromism Phenomena

Aggregation-caused quenching (ACQ) is a common phenomenon in many organic fluorophores, where their emission intensity decreases at high concentrations or in the solid state. sioc-journal.cn However, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit the opposite behavior: they are weakly emissive in solution but become highly fluorescent upon aggregation. rsc.orgresearchgate.net This property is highly desirable for solid-state lighting applications.

Derivatives of anthracene have been shown to exhibit AIE. rsc.orgrsc.org The restriction of intramolecular rotations in the aggregated state is often cited as the primary mechanism for AIE. researchgate.net The aldehyde group in compounds like this compound can play a crucial role in promoting AIE by influencing the intermolecular packing and forming hydrogen bonds, which restrict molecular motion. researchgate.net

Furthermore, some anthracene-based materials have demonstrated mechanofluorochromism, where their fluorescence color changes in response to mechanical stimuli such as grinding or shearing. researchgate.net This property is attributed to the alteration of molecular packing and intermolecular interactions. The unique substitution pattern of this compound makes it a promising precursor for developing new mechanofluorochromic materials with potential applications in pressure sensors and security inks.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core makes this compound an excellent scaffold for the design of fluorescent probes and chemical sensors. These sensors can detect a wide range of analytes, from metal ions to small molecules, with high sensitivity and selectivity.

Design Principles for Anthracene-Based Sensors

The design of anthracene-based fluorescent sensors typically involves coupling the anthracene fluorophore to a specific recognition unit (receptor) for the target analyte. The interaction between the analyte and the receptor induces a change in the photophysical properties of the anthracene core, leading to a detectable signal, such as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength.

Several key principles are employed in the design of these sensors:

Photoinduced Electron Transfer (PET): In the absence of the analyte, a PET process from the receptor to the excited anthracene fluorophore can quench the fluorescence. Upon binding to the analyte, this PET process is inhibited, resulting in a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the receptor, leading to a change in the ICT character of the molecule and a corresponding shift in the fluorescence emission. acs.org

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore (e.g., anthracene) to a nearby acceptor molecule. The presence of the analyte can modulate the distance or spectral overlap between the donor and acceptor, thus affecting the FRET efficiency and the observed fluorescence.

Analyte-Induced Reaction: The sensor can be designed to undergo a specific chemical reaction with the analyte, leading to the formation of a new, highly fluorescent species. acs.orgnih.gov

The aldehyde functionality of this compound is particularly useful for synthesizing Schiff base derivatives, which are widely used as receptors in fluorescent sensors. nih.gov

Sensing Mechanisms and Selectivity

The sensing mechanism and selectivity of an anthracene-based probe are determined by the nature of the receptor and its interaction with the target analyte. For example, thioacetal derivatives of anthracene have been developed as "turn-on" fluorescent chemodosimeters for the highly selective detection of mercury ions (Hg²⁺). acs.org The interaction with Hg²⁺ leads to the hydrolysis of the thioacetal, releasing the highly fluorescent anthracene aldehyde.

Similarly, Schiff base derivatives of anthracene have been shown to be effective and selective sensors for other metal ions like chromium (III) (Cr³⁺). nih.govnih.govresearchgate.net The selectivity of these probes is often remarkable, allowing for the detection of a specific ion even in the presence of a large excess of other competing ions. The choice of the amine component in the Schiff base synthesis is crucial for tuning the selectivity towards a particular metal ion.

Beyond metal ions, anthracene-based probes have been designed to detect other species such as nucleotides and hydrogen sulfide. nih.govfrontiersin.org The design of the receptor cavity in macrocyclic structures containing anthracene can lead to selective binding of specific nucleotides. nih.gov The selectivity is governed by factors such as size, shape, and binding interactions between the host and the guest molecule.

Triplet-Triplet Annihilation Photon Upconversion (TTA-UC) Systems

This compound, a derivative of anthracene, is a molecule of significant interest in the field of advanced materials, particularly for its potential role in Triplet-Triplet Annihilation Photon Upconversion (TTA-UC). TTA-UC is a process that converts lower-energy photons into higher-energy ones, a phenomenon with far-reaching implications for technologies like solar energy harvesting, photochemistry, and optogenetics. nsf.govnih.gov

The fundamental mechanism of TTA-UC involves a sensitizer (B1316253) molecule and an annihilator (or emitter) molecule. nih.govresearchgate.net The sensitizer absorbs a low-energy photon, transitions to an excited triplet state, and then transfers this energy to an annihilator molecule. nih.govnih.gov When two of these triplet-excited annihilator molecules interact, they undergo triplet-triplet annihilation, resulting in one annihilator molecule being promoted to a higher-energy singlet excited state, which then emits a higher-energy photon. researchgate.netnih.gov

Anthracene derivatives are commonly employed as annihilators in TTA-UC systems. rsc.org The substitution pattern on the anthracene core can significantly influence the photophysical properties and, consequently, the efficiency of the upconversion process. researchgate.net For instance, substitutions at the 9 and 10 positions of the anthracene ring are of particular interest. researchgate.netrsc.org Research has shown that altering these positions can tune the material's properties without drastically losing its inherent optical characteristics. rsc.org

While direct studies on this compound as an annihilator are not extensively detailed in the provided results, the broader context of 9,10-disubstituted anthracenes provides valuable insights. For example, studies on other 9,10-disubstituted anthracenes have demonstrated that modifications can affect fluorescence quantum yields. rsc.orgresearchgate.net DFT calculations on some derivatives have indicated that substitutions have a minor impact on the triplet state energies, which is a crucial factor for efficient TTA-UC. rsc.orgresearchgate.net The upconversion quantum yields of some engineered anthracene derivatives have even surpassed that of the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). rsc.orgresearchgate.netchalmers.se

The development of new annihilators is a key area of research in TTA-UC. nsf.gov For example, polymerizing annihilators is a strategy being explored to create efficient solid-state TTA-UC systems. nih.govnih.gov These polymeric systems can exhibit faster upconversion kinetics compared to their monomeric counterparts. nih.gov

| Property | Description | Relevance to TTA-UC |

| Triplet State Energy | The energy of the molecule in its lowest triplet excited state. | Must be suitable to accept energy from the sensitizer and have approximately half the energy of the final desired high-energy photon. nsf.gov |

| Fluorescence Quantum Yield | The efficiency of photon emission from the singlet excited state. | A high fluorescence quantum yield of the annihilator is crucial for efficient emission of the upconverted photon. rsc.org |

| Photochemical Stability | The ability of the molecule to withstand repeated cycles of excitation and emission without degrading. | Essential for the long-term performance and durability of TTA-UC systems. |

Building Blocks for Supramolecular Assemblies and Organic Frameworks

The structural characteristics of this compound make it a valuable building block for the construction of supramolecular assemblies and organic frameworks. The anthracene core provides a rigid and planar aromatic scaffold, while the bromo and carbaldehyde functional groups offer specific sites for directed intermolecular interactions.

The aldehyde group can participate in the formation of various dynamic covalent bonds, such as imines, which are commonly used to construct complex supramolecular architectures. The bromine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly being utilized for the rational design of solid-state materials. Furthermore, the extended π-system of the anthracene unit can lead to significant π-π stacking interactions, which are fundamental in the self-assembly of many organic materials.

While the parent compound, anthracene-9-carbaldehyde, is known to be a building block for supramolecular assemblies, the addition of the bromine atom at the 10-position in this compound introduces another layer of control over the self-assembly process, allowing for the design of more intricate and potentially functional structures. wikipedia.org

Precursors for Advanced Polycyclic Aromatic Hydrocarbons (PAHs)

This compound serves as a versatile precursor for the synthesis of more complex and advanced polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic molecules that are of great interest in materials chemistry due to their unique optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

The aldehyde and bromo functionalities on the this compound molecule provide reactive handles for various carbon-carbon bond-forming reactions. These reactions allow for the extension of the aromatic system, leading to the creation of larger, more conjugated PAHs with tailored properties. For instance, the aldehyde group can undergo Wittig reactions or aldol (B89426) condensations, while the bromo group is amenable to Suzuki, Stille, or Sonogashira cross-coupling reactions.

The synthesis of heteroatom-containing PAHs is another area where this compound could be a valuable starting material. rsc.org The incorporation of atoms like nitrogen into the PAH framework can significantly alter the electronic and photophysical properties of the resulting material. rsc.org

Potential as Intermediates for Compounds with Investigated Biological Mechanisms

Anthracene derivatives have been explored for a variety of biological applications. jksus.org While there is no direct evidence in the provided search results detailing the biological activity of this compound itself, its precursor, 9-bromoanthracene (B49045), has been used to synthesize compounds with interesting biological properties. jksus.org For example, 9-bromoanthracene has been used as a starting material for the synthesis of anthracene carboxyimides, which have shown promise in bioimaging applications. jksus.org It has also been incorporated into fluorescent nucleotides for biological studies and used to create chemodosimeters for detecting singlet oxygen in living cells. jksus.org

Given that this compound can be readily derived from anthracene, it stands to reason that it could serve as a key intermediate in the synthesis of a wide range of biologically relevant molecules. The aldehyde functionality, in particular, offers a versatile handle for chemical modifications that could lead to the development of new therapeutic agents or biological probes.

| Precursor/Intermediate | Resulting Compound Class/Application | Reference |

| 9-Bromoanthracene | Anthracene Carboxyimides for Bioimaging | jksus.org |

| 9-Bromoanthracene | Fluorescent Nucleotides | jksus.org |

| 9-Bromoanthracene | Chemodosimeters for Singlet Oxygen Detection | jksus.org |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies

The synthesis of functionalized anthracenes is continuously evolving, moving towards more efficient, selective, and sustainable methods. Future research in the synthesis of 10-bromoanthracene-9-carbaldehyde and its derivatives is expected to focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Sonogashira coupling are instrumental in creating complex anthracene (B1667546) derivatives. bohrium.com Future work will likely involve optimizing these reactions to attach a wide array of functional groups to the anthracene core, using the bromo-substituent as a handle for derivatization. This allows for the fine-tuning of electronic and photophysical properties.

Microwave-Assisted Organic Synthesis (MAOS): Compared to conventional heating, microwave-assisted synthesis offers significant advantages, including faster reaction times, improved yields, and enhanced selectivity. jksus.org Applying MAOS to the synthesis and subsequent reactions of this compound could provide rapid access to a library of new materials for screening and application.

C-H Bond Activation: Direct functionalization of the anthracene core through C-H activation is a powerful strategy that minimizes the need for pre-functionalized starting materials, making syntheses more atom-economical. Research into selective C-H activation at various positions on the anthracene ring of this compound could unlock novel derivatives that are otherwise difficult to access.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. Developing flow-based syntheses for this compound would be a significant step towards its large-scale production for commercial applications.

Exploration of New Reactivity Modes

The presence of three distinct functional components—the anthracene nucleus, the aldehyde group, and the bromine atom—imparts a rich and underexplored reactivity profile to this compound.

Diels-Alder Cycloadditions: The anthracene core can participate as a diene in [4+2] Diels-Alder reactions. mdpi.com Investigating the cycloaddition of this compound with various dienophiles can lead to the formation of complex, three-dimensional structures with unique properties. The regioselectivity of these reactions, influenced by the electronic effects of the aldehyde and bromo substituents, is a key area for study. jksus.org

Photodimerization: Anthracene derivatives are known to undergo [4+4] photodimerization, a reversible reaction that can be used to design photoresponsive materials, optical switches, and sensors. mdpi.com The influence of the 9-carbaldehyde and 10-bromo substituents on the kinetics and quantum yield of this process is a promising avenue for research.

Derivatization via the Aldehyde Group: The aldehyde function is a gateway to a vast number of chemical transformations. Future research will likely exploit this group for creating imines (Schiff bases), stilbenes (via Wittig-type reactions), and other conjugated systems, effectively extending the π-system of the molecule and modulating its optoelectronic properties.

Formation of Supramolecular Architectures: The compound can serve as a ligand for the construction of complex supramolecular systems like metallacages and metal-organic frameworks (MOFs). researchgate.netacs.org The aldehyde group can be converted into a suitable coordinating moiety, enabling the self-assembly of these structures for applications in sensing, catalysis, and guest encapsulation. researchgate.net

Advanced Characterization Techniques

A deep understanding of the structure-property relationships in materials derived from this compound relies on the application of sophisticated characterization techniques.

| Technique | Information Provided | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure, bond lengths, bond angles, and intermolecular packing in the solid state. researchgate.net | Crucial for understanding how molecules arrange in crystals, which dictates bulk properties like charge mobility in organic electronics. rsc.org |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms within the molecule (e.g., COSY, HMBC, NOESY). researchgate.net | Unambiguous assignment of protons and carbons, especially in complex derivatives, confirming successful synthesis and structural integrity. |

| Ultrafast Transient Absorption Spectroscopy | Probing the dynamics of excited states on femtosecond to nanosecond timescales. | Essential for understanding the photophysics of derived materials, including charge transfer, energy transfer, and intersystem crossing, which are key processes in OLEDs and photovoltaics. |

| Scanning Probe Microscopy (AFM/STM) | Imaging of thin films and surfaces at the nanoscale, providing information on morphology and molecular ordering. | Visualizing the self-assembly of derivative molecules on surfaces, which is critical for the performance of thin-film devices like OFETs. rsc.org |

| Density Functional Theory (DFT) Calculations | Theoretical prediction of electronic structure, HOMO/LUMO energy levels, and optical absorption/emission spectra. bohrium.com | Complements experimental data, aids in interpreting spectroscopic results, and guides the rational design of new molecules with targeted properties. acs.org |

The photophysical properties of anthracene are central to its applications. The parent anthracene molecule has an excitation peak at 356 nm and an emission peak at 397 nm. aatbio.com Substituents dramatically alter these properties; for instance, increasing conjugation typically shifts the absorbance and emission to longer wavelengths. mdpi.com Advanced spectroscopic studies are vital to quantify these shifts and understand the underlying electronic transitions in new derivatives of this compound. mdpi.com

Integration in Multi-Functional Materials

The true potential of this compound lies in its use as a fundamental building block for advanced functional materials. Its derivatives are being explored for a wide range of applications.

Organic Electronics: Anthracene derivatives are a cornerstone of organic electronics. rsc.org They are used as emitters in Organic Light-Emitting Diodes (OLEDs), particularly for achieving deep-blue emission, which remains a significant challenge. bohrium.cominformahealthcare.comresearchgate.net They are also employed as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) and as components in organic supercapacitors. rsc.orgrsc.orgresearchgate.net The ability to tune the material's properties through derivatization of the aldehyde and bromo groups is key to optimizing device performance. researchgate.net

Fluorescent Sensors: The inherent fluorescence of the anthracene core can be modulated by its chemical environment. This makes derivatives of this compound excellent candidates for chemosensors. mdpi.com For example, they can be incorporated into Metal-Organic Frameworks (MOFs) to detect metal ions like Fe³⁺ or anions. researchgate.netacs.org

Liquid Crystals: By attaching long alkyl chains, anthracene derivatives can be engineered to exhibit liquid crystalline phases. researchgate.netrsc.org These materials combine the processing advantages of liquids with the ordered properties of crystals, making them suitable for applications in displays and optoelectronic devices.

Bioimaging: The fluorescent properties of anthracene derivatives, coupled with their ability to be functionalized to improve biocompatibility and targeting, make them promising probes for bioimaging applications. jksus.orgmdpi.com

| Application Area | Function of Anthracene Derivative | Key Performance Metric |

| OLEDs | Emitter Layer, Host Material | External Quantum Efficiency (EQE), Color Purity (CIE coordinates) researchgate.net |

| OFETs | p-type or n-type Semiconductor | Charge Carrier Mobility (cm²/V·s) rsc.orgresearchgate.net |

| Supercapacitors | Redox-Active Electrode Material | Specific Capacitance (F/g), Cycling Stability rsc.org |